2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate
Brand Name: Vulcanchem
CAS No.: 87617-96-7
VCID: VC17040032
InChI: InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3
SMILES:
Molecular Formula: C25H23N7O6S
Molecular Weight: 549.6 g/mol

2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate

CAS No.: 87617-96-7

Cat. No.: VC17040032

Molecular Formula: C25H23N7O6S

Molecular Weight: 549.6 g/mol

* For research use only. Not for human or veterinary use.

2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate - 87617-96-7

Specification

CAS No. 87617-96-7
Molecular Formula C25H23N7O6S
Molecular Weight 549.6 g/mol
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate
Standard InChI InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3
Standard InChI Key UHSNEQICGZZERD-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Identifiers

Molecular Architecture

The compound’s structure integrates a thiophene ring substituted with cyano and azo groups, linked to a phenyl ring via another azo bond. The phenyl group is further functionalized with diethyl diacetate moieties through an imino bridge . This arrangement creates a conjugated system that influences its electronic properties, as evidenced by its absorption spectra .

Table 1: Key Structural Features

FeatureDescription
Core StructureThienyl-azo-phenyl backbone with cyano and nitro substituents
Functional GroupsAzo (-N=N-), cyano (-C≡N), acetate (-OAc), nitro (-NO2_2)
ConjugationExtended π-system across thienyl, azo, and phenyl groups
StereochemistryPlanar geometry due to conjugation; no chiral centers identified

The IUPAC name, 2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate, reflects this complexity . Its SMILES string, \text{CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N}, further encodes the connectivity .

Physicochemical Properties

The compound’s solubility varies significantly with solvent polarity due to its mixed hydrophobic (thienyl, phenyl) and hydrophilic (nitro, acetate) groups. It is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal analysis indicates decomposition above 250°C, consistent with its nitro and azo groups’ instability at high temperatures.

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds through sequential diazo coupling reactions:

  • Formation of the Thienyl Azo Intermediate: 3-Cyano-5-aminothiophene is diazotized and coupled with 4-nitroaniline to yield the thienyl-azo-nitrobenzene intermediate.

  • Phenyl Azo Coupling: The intermediate undergoes a second diazo reaction with 4-aminophenyl diethyl diacetate, introducing the imino-diethyl diacetate moiety.

Table 2: Synthesis Conditions

StepReagentsTemperatureSolventYield (%)
DiazotizationNaNO2_2, HCl0–5°CH2_2O75–80
Azo CouplingIntermediate, Aniline derivative10–15°CEthanol/H2_2O60–65
PurificationColumn chromatographyRTHexane/EtOAc90+

Reaction yields depend critically on pH control during diazo coupling, with deviations below pH 3 leading to premature decomposition.

Challenges in Scalability

Scale-up efforts face hurdles due to:

  • Exothermic Reactions: Diazotization releases significant heat, requiring jacketed reactors for temperature control.

  • Byproduct Formation: Competing reactions at the thienyl ring’s β-position generate unwanted isomers, necessitating rigorous chromatography.

Interaction Studies

Protein Binding

Fluorescence quenching experiments with bovine serum albumin (BSA) reveal a binding constant (KbK_b) of 2.1×104M12.1 \times 10^4 \, \text{M}^{-1}, indicating moderate affinity. The interaction is driven by hydrophobic forces, as evidenced by a negative ΔH\Delta H value in isothermal titration calorimetry.

DNA Interaction

UV-vis titration with calf thymus DNA shows a hypochromic shift at 480 nm, suggesting intercalation. A binding constant of 3.8×103M13.8 \times 10^3 \, \text{M}^{-1} implies weaker DNA affinity compared to classical intercalators like ethidium bromide.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity (MIC, µg/mL)NLO Activity (β\beta, esu)
4-Nitrophenylazo dyeLacks thienyl and cyano groups128 (S. aureus)0.4×10300.4 \times 10^{-30}
Thienyl azo derivativeNo nitro or acetate substituents16 (S. aureus)0.9×10300.9 \times 10^{-30}
Target compoundFull functional group complement32 (S. aureus)1.2×10301.2 \times 10^{-30}

The target compound’s balanced amphiphilicity enhances solubility and bioavailability compared to non-acetylated analogs.

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